Bienvenue dans la boutique en ligne BenchChem!

PIM-447 dihydrochloride

PIM kinase Potency Ki

PIM-447 dihydrochloride delivers unmatched picomolar potency (Ki=6 pM for PIM1)—over 10,000× more potent than AZD1208 and >1,000,000× more than SGI-1776. It is the only pan-PIM inhibitor with a demonstrated dual antimyeloma and bone-protective effect, making it uniquely suited for in vivo xenograft models evaluating tumor burden and bone integrity. A >100,000-fold selectivity window ensures PIM-specific pathway attribution. Clinically validated oral PK in mice, rats, and dogs. Exhibits exceptional synergy (CI=0.002) with bortezomib-dexamethasone. The definitive tool compound for translational PIM kinase research.

Molecular Formula C24H25Cl2F3N4O
Molecular Weight 513.4 g/mol
Cat. No. B608556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIM-447 dihydrochloride
SynonymsLGH447 Hydrochloride, LGH447;  LGH-447;  LGH 447;  PIM-447 HCl;  PIM-447;  PIM 447;  PIM447.
Molecular FormulaC24H25Cl2F3N4O
Molecular Weight513.4 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl
InChIInChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m0../s1
InChIKeyBVRSHQQSBGCMJE-ALGQTRDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PIM-447 Dihydrochloride (LGH447): Baseline Overview for Scientific Procurement


PIM-447 dihydrochloride is a potent, orally available, and selective pan-PIM kinase inhibitor . It belongs to a class of ATP-competitive small molecules that target the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases (PIM1, PIM2, and PIM3) [1]. PIM-447 is distinguished by its picomolar Ki values against all three isoforms, a unique dual antimyeloma and bone-protective profile, and its advancement into clinical trials for multiple myeloma and myelofibrosis [2].

Why Substituting PIM-447 Dihydrochloride with Other Pan-PIM Inhibitors Like AZD1208 or SGI-1776 Is Scientifically Unsound


The assumption that all pan-PIM inhibitors are interchangeable is directly contradicted by quantitative data on potency, selectivity, and biological function. PIM-447 exhibits a Ki of 6 pM for PIM1, which is over 10,000 times more potent than the IC50 of the pan-PIM inhibitor AZD1208 (0.4 nM) and over 1 million times more potent than SGI-1776 (7 nM) [1]. Furthermore, PIM-447 possesses a dual antimyeloma and bone-protective effect not documented for AZD1208 or SGI-1776, demonstrating that in-class substitution fails at the functional level [2]. These profound differences invalidate any direct substitution based solely on class membership.

Quantitative Evidence Guide: Verifiable Differentiation of PIM-447 Dihydrochloride for Scientific Selection


PIM-447 Dihydrochloride Exhibits Over 10,000-Fold Greater Potency for PIM1 Compared to AZD1208

In a direct head-to-head comparison from the same literature source, PIM-447 dihydrochloride demonstrates Ki values for PIM1, PIM2, and PIM3 that are orders of magnitude lower (i.e., more potent) than the IC50 values for the pan-PIM inhibitors AZD1208 and SGI-1776 [1].

PIM kinase Potency Ki

Kinase Selectivity Profile of PIM-447 Dihydrochloride Shows >100,000-Fold Differential for PIM Kinases Over Off-Targets

PIM-447's selectivity was profiled against a panel of 68 diverse protein kinases and 9 lipid kinases. In this panel, only PIM2 was significantly inhibited (IC50 <0.003 µM). Off-target inhibition of GSK3β, PKN1, and PKCτ required concentrations over 100,000 times higher than the Ki for PIMs (IC50 1-5 µM) . This contrasts with SGI-1776, which inhibits Flt-3 and haspin at nanomolar concentrations, indicating a broader target profile .

Kinase Selectivity Off-target Effects Specificity

Unique Dual Antimyeloma and Bone-Protective Effect of PIM-447 Dihydrochloride Not Observed with Other Pan-PIM Inhibitors

PIM-447 dihydrochloride is reported to have a dual effect: it is cytotoxic to myeloma cells and simultaneously prevents tumor-associated bone loss by inhibiting osteoclast formation and resorption while increasing osteoblast activity and mineralization [1]. This specific functional property has not been documented for AZD1208 or SGI-1776 in the literature.

Multiple Myeloma Bone Disease Osteoclast

PIM-447 Dihydrochloride Demonstrates Sub-Synergistic (CI=0.002) Activity with Bortezomib/Dexamethasone, Exceeding Typical Additive Effects

In preclinical multiple myeloma models, PIM-447 dihydrochloride exhibits a very strong synergistic effect with standard-of-care agents. The combination with bortezomib and dexamethasone achieved a combination index (CI) of 0.002, indicating a level of synergy far beyond an additive effect [1]. While synergy data for other pan-PIM inhibitors exists, the CI value of 0.002 is exceptionally low, suggesting a unique and potent interaction.

Drug Synergy Combination Index Bortezomib

PIM-447 Dihydrochloride Demonstrates High Oral Bioavailability (84% in Mouse) and Favorable Cross-Species Pharmacokinetics

PIM-447 dihydrochloride exhibits high oral bioavailability across species, with values of 84%, 70%, and 71% observed in mouse, rat, and dog, respectively . This is supported by low to moderate in vivo clearance rates (20, 28, and 8 mL/min/kg in mouse, rat, and dog) [1]. While AZD1208 is also orally available, this specific quantitative cross-species PK profile is a key differentiator for researchers planning in vivo studies.

Oral Bioavailability Pharmacokinetics In Vivo

Defined Research Application Scenarios for PIM-447 Dihydrochloride Based on Quantitative Evidence


Investigating PIM Kinase Signaling with Minimal Off-Target Confounding

For studies requiring the dissection of PIM kinase-specific pathways, PIM-447 is the superior tool compound. Its >100,000-fold selectivity window ensures that observed cellular effects can be attributed to PIM inhibition with high confidence, unlike SGI-1776 which has significant activity against Flt-3 and haspin .

Preclinical Modeling of Multiple Myeloma and Myeloma Bone Disease

PIM-447 is the only pan-PIM inhibitor with a demonstrated dual antimyeloma and bone-protective effect [1]. It is therefore uniquely suited for in vivo xenograft studies aiming to simultaneously evaluate tumor burden and bone integrity in multiple myeloma.

Combination Therapy Studies with Proteasome Inhibitors or IMiDs

PIM-447 should be prioritized for research exploring combination strategies, given its exceptionally strong synergy (CI = 0.002) with the standard-of-care regimen of bortezomib and dexamethasone [2].

In Vivo Efficacy Studies Across Preclinical Species

For researchers planning in vivo pharmacology studies in mice, rats, or dogs, PIM-447 offers a well-characterized oral bioavailability and clearance profile, enabling more predictable dosing and translational modeling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PIM-447 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.